molecular formula C7H5NO2 B1605675 2,6-Dihydroxybenzonitrile CAS No. 57764-46-2

2,6-Dihydroxybenzonitrile

Cat. No. B1605675
CAS RN: 57764-46-2
M. Wt: 135.12 g/mol
InChI Key: IEQIEHQVSNLTNH-UHFFFAOYSA-N
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Description

2,6-Dihydroxybenzonitrile is an organic compound with the molecular formula C7H5NO2 and a molecular weight of 135.12 . It is used in various fields such as pharmaceutical industries, material science, and organic synthesis .


Molecular Structure Analysis

The molecular structure of 2,6-Dihydroxybenzonitrile consists of a benzene ring with two hydroxyl groups and one nitrile group attached .


Physical And Chemical Properties Analysis

2,6-Dihydroxybenzonitrile has a molecular weight of 135.12 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

properties

IUPAC Name

2,6-dihydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-4-5-6(9)2-1-3-7(5)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQIEHQVSNLTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206453
Record name 2,6-Dihydroxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dihydroxybenzonitrile

CAS RN

57764-46-2
Record name 2,6-Dihydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57764-46-2
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Record name 2,6-Dihydroxybenzonitrile
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Record name 2,6-Dihydroxybenzonitrile
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Record name 2,6-dihydroxybenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 2,6-dihydroxybenzaldehyde (300 mg, 2.17 mmol) and hydroxylamine sulfate (758 mg, 6.51 mmol) in water (30 mL) is stirred at RT for 45 min. Methylene chloride (60 mL) is added followed by NaHCO3 (911 mg, 10.85 mmol) and the mixture is stirred at RT for 30 min. The organic phase is separated and dried over sodium sulfate and the solvent removed under reduced pressure to give the title compound as a pale yellow solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
758 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
911 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Another potential method utilizes pyridine hydrochloride in place of the boron tribromide. Into a 500 mL 3-neck round bottom flask equipped with stir bar, nitrogen inlet and condenser was charged 2,6-dimethoxybenzonitrile (15.0 g, 91.9 mmol), followed by pyridine hydrochloride (150 g). The mixture was heated to 210° C. for 2 hours and allowed to cool to room temperature. Water was then added to the flask to dissolve the solidified mixture. The aqueous layer was then extracted with ethyl acetate (150 mL) 3 times. The combined organic layer was dried under anhydrous sodium sulfate, and the solvent was removed to yield 7.44 g (60.0%) of a light pink solid, m.p.: 202.8-204.8° C. 1H-NMR (DMSO-d6): 6.39-6.41 (d, 2H, Ar—H), 7.20-7.24 (t, 1H), 10.78 (s, 2H, Ar—O—H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TD Krizan, JC Martin - Journal of the American Chemical Society, 1983 - ACS Publications
6156 J. Am. Chem. Soc., Vol. 105, No. 19, 1983 Communications to the Editor unwanted reactions between the aryllithium and electrophilic directing groups—in situ trapping of the …
Number of citations: 217 pubs.acs.org
DH Wang, BA Kurish, I Treufeld, L Zhu… - Journal of Polymer …, 2015 - Wiley Online Library
Three new isomeric diamines containing three, oxy‐linked benzonitriles (3BCN), one of which is asymmetric (meta, para, or m, p), are synthesized in a 3‐step sequence. …
Number of citations: 83 onlinelibrary.wiley.com
DS Kemp, DD Cox, KG Paul - Journal of the American Chemical …, 1975 - ACS Publications
Benzisoxazoles bearing 3-hydrogens isomerize to sallcylonitriles in the presence of tetrabutylammonium acetate in dipolar aprotic solvents at rates which are up to 107 times larger …
Number of citations: 186 pubs.acs.org
DH Wang, BA Kurish, I Treufeld, L Yang… - MRS Online …, 2013 - cambridge.org
Two new diamines containing three nitriles are synthesized via a 3-step route. They are polymerized with four commercial dianhydrides (ie 6FDA, OPDA, BTDA and PMDA) in N,N-…
Number of citations: 4 www.cambridge.org
DD Liang, MX Wang - The Journal of Organic Chemistry, 2018 - ACS Publications
A number of unprecedented homo heteracalix[2]arene[2]triazines were synthesized by means of a fragment coupling approach. Two directional nucleophilic substitution reactions of N-…
Number of citations: 4 pubs.acs.org
G Saint-André, M Kliachyna, S Kodepelly… - Tetrahedron, 2011 - Elsevier
A series of new α-nucleophiles including oximes and amidoximes have been synthesized, and their ability to efficiently and selectively cleave the P–S bond of organophosphorus nerve …
Number of citations: 73 www.sciencedirect.com

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